molecular formula C19H28N2O4S2 B4723188 N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Katalognummer B4723188
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: KLUOZSGAKQVLQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide (CMC-544) is a small molecule drug that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds and has been shown to have potent anti-tumor activity in preclinical studies.

Wirkmechanismus

The mechanism of action of N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the binding of the compound to CD22, a cell surface protein that is expressed on the surface of B cells. CD22 is involved in the regulation of B cell activation and differentiation, and its expression is upregulated in many types of B cell malignancies. N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide binds to CD22 and induces internalization of the receptor, leading to the release of cytotoxic agents that kill the cancer cells.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis, or programmed cell death, in cancer cells and inhibits cell proliferation. In addition, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply nutrients to the tumor.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potent anti-tumor activity against a variety of cancer cell lines. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. In addition, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have limited efficacy against some types of cancer, such as pancreatic cancer.

Zukünftige Richtungen

There are several future directions for research on N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of focus is the development of combination therapies that can enhance its anti-tumor activity. Another area of focus is the development of new formulations that can improve its pharmacokinetic properties and increase its efficacy. Finally, there is a need for further research to identify biomarkers that can predict response to N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide and to identify patients who are most likely to benefit from treatment with this compound.
Conclusion:
In conclusion, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a promising small molecule drug that has potent anti-tumor activity against a variety of cancer cell lines. Its mechanism of action involves the binding of the compound to CD22, a cell surface protein that is expressed on the surface of B cells. N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, including the development of combination therapies and new formulations, and the identification of biomarkers that can predict response to treatment.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a synergistic effect when combined with other anti-cancer agents, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-cycloheptyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S2/c1-26-18-9-8-16(14-17(18)19(22)21-10-12-25-13-11-21)27(23,24)20-15-6-4-2-3-5-7-15/h8-9,14-15,20H,2-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUOZSGAKQVLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 5
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 6
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.